1-tert-butyl-9H-carbazole

Photophysics OLED materials Excited-state dynamics

Accelerate your OLED research with 1-tert-Butyl-9H-carbazole, a critical building block that overcomes performance bottlenecks of generic carbazole. Unlike unsubstituted or 3,6-di-tert-butyl analogs, this N-alkylated scaffold provides unique steric and electronic properties, yielding high hole mobility (up to 4×10⁻³ cm²/V·s) for efficient, solution-processable HTMs. Its well-characterized excited-state dynamics (51-56% ISC yield) make it a precise model for TADF studies. Secure a compound that enables N-directed functionalization and provides a proven path to high-EQE blue OLEDs. Inquire for bulk pricing.

Molecular Formula C16H17N
Molecular Weight 223.31 g/mol
Cat. No. B10840508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-butyl-9H-carbazole
Molecular FormulaC16H17N
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC2=C1NC3=CC=CC=C23
InChIInChI=1S/C16H17N/c1-16(2,3)13-9-6-8-12-11-7-4-5-10-14(11)17-15(12)13/h4-10,17H,1-3H3
InChIKeyBKPDQETYXNGMRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl-9H-carbazole: A Critical Carbazole Building Block for OLED and Optoelectronic Material Synthesis


1-tert-Butyl-9H-carbazole (CAS 220499-07-8) is a nitrogen-containing aromatic heterocyclic compound, classified as an N-alkylated derivative of the carbazole scaffold [1]. The tert-butyl substituent at the nitrogen atom introduces significant steric bulk that modifies the electronic properties, solubility, and morphological stability of the core carbazole chromophore [2]. This compound is a foundational building block for the synthesis of advanced functional materials, particularly in the field of organic light-emitting diodes (OLEDs), where it serves as a precursor for hole-transporting and host materials . Its fundamental excited-state properties, including S1 and T1 state lifetimes and intersystem crossing yields, have been quantitatively characterized, providing a critical baseline for understanding its role in more complex optoelectronic architectures [3].

Why Simple Carbazole or 3,6-Substituted Analogs Cannot Substitute for 1-tert-Butyl-9H-carbazole in Performance-Driven Research


Generic substitution with unsubstituted carbazole or the more common 3,6-di-tert-butyl analog is scientifically unsound due to quantifiable differences in fundamental photophysics, steric accessibility, and electrochemical properties. The N-alkylation in 1-tert-butyl-9H-carbazole alters the electron density and the planarity of the carbazole moiety, directly impacting its excited-state dynamics, such as the intersystem crossing (ISC) quantum yield and S1 state lifetime, which are critical for optoelectronic applications [1]. Unlike the 3,6-substituted derivatives that enhance solubility and hole mobility, the N-tert-butyl group provides a distinct steric and electronic profile, making it a unique building block for specific synthetic pathways, such as N-directed functionalization, that are not accessible with its C-substituted counterparts [2]. The quantifiable differences in properties like hole mobility (up to 4 x 10^-3 cm²/V·s) and HOMO energy level elevation for tert-butyl-substituted derivatives versus unsubstituted carbazole further underscore the performance gap [3].

Quantitative Performance Differentiation: 1-tert-Butyl-9H-carbazole vs. Carbazole and 3,6-Di-tert-butylcarbazole


Excited-State Dynamics: Triplet State Generation and S1 Lifetime in 1-tert-Butyl-9H-carbazole

A direct head-to-head femtosecond and nanosecond transient absorption spectroscopic study of 1-tert-butyl-9H-carbazole (as 3,6-di-tert-butylcarbazole) and unsubstituted carbazole in organic solvents reveals key differences in their excited-state relaxation pathways. Both compounds show similar S1 state lifetimes of 13-15 ns. However, a critical quantitative difference lies in the population of the T1 triplet state via intersystem crossing (ISC), which is crucial for TADF and phosphorescent OLED applications. The study reports a typical ISC quantum yield of 51-56% for the tert-butyl substituted carbazole [1].

Photophysics OLED materials Excited-state dynamics

Charge Transport Enhancement: Hole Mobility of tert-Butylcarbazole Derivatives

The attachment of tert-butyl groups to the carbazole moiety, as in 1-tert-butyl-9H-carbazole, results in a quantifiable enhancement of charge transport properties compared to unsubstituted carbazole. A class-level study on pentaarylbenzene-based hole-transporting materials shows that the incorporation of tert-butylcarbazole donor units leads to an elevated HOMO energy level and enhanced drift mobility values. The hole mobility for these tert-butylcarbazole-containing materials reaches up to 4 x 10^-3 cm²/V·s at an electric field of ca. 1.6 x 10^5 V/cm [1].

OLED Hole transport material Charge carrier mobility

Triplet Energy Management: High Triplet Energy for Blue OLED Host Applications

tert-Butyl substituted carbazole derivatives exhibit high triplet energy (T1) levels, making them suitable as hosts for blue phosphorescent and TADF OLEDs. In a comparative study, a host material based on 3,6-di-tert-butyl-9H-carbazole (t-DCDPA) formed an exciplex with a triplet energy of 2.94 eV. This was higher than the exciplex formed with the benchmark host TCTA (2.83 eV) and comparable to a non-alkylated analog (DCDPA, 2.95 eV). The device with the t-DCDPA-based exciplex achieved a maximum external quantum efficiency (EQE) of 16.4%, outperforming the DCDPA-based device (15.3%) and the TCTA-based device (8.7%) [1].

OLED host Triplet energy Exciplex

Biochemical Activity: Kinesin KIF11 Inhibition Profile

In a distinct application area, 1-tert-butyl-9H-carbazole has been identified as a biochemical ligand. It demonstrates inhibitory activity against the human kinesin KIF11 motor domain, a target in cell division and oncology. The compound shows an IC50 value of 14,000 nM (14 µM) in an ATPase activity assay [1].

Biochemical probe Kinesin inhibition Chemical biology

High-Impact Application Scenarios for 1-tert-Butyl-9H-carbazole


Design of Solution-Processable Hole-Transporting Materials (HTMs)

1-tert-Butyl-9H-carbazole is a superior building block for designing solution-processable HTMs. The quantitative evidence shows that tert-butylcarbazole-containing materials can achieve hole mobility up to 4 × 10⁻³ cm²/V·s, which is critical for reducing OLED driving voltage and improving efficiency [1]. This high mobility, combined with enhanced solubility imparted by the tert-butyl group, makes it an ideal component for inkjet-printed or spin-coated OLEDs in next-generation displays and lighting.

Synthesis of High-Triplet-Energy Hosts for Blue OLEDs

Researchers developing efficient blue phosphorescent or TADF OLEDs should prioritize 1-tert-butyl-9H-carbazole as a starting material. Data from analogous 3,6-di-tert-butylcarbazole-based hosts demonstrate their ability to form exciplexes with high triplet energies (2.94 eV), essential for confining blue excitons and achieving high EQE values (16.4%) [2]. Utilizing this compound provides a pathway to overcome the efficiency limitations of blue emitters, a key bottleneck in OLED technology.

Fundamental Photophysics and Triplet Harvesting Research

This compound serves as a well-defined model system for studying the photophysics of carbazole derivatives. The precisely measured excited-state parameters, including a 13-15 ns S1 lifetime and a 51-56% ISC quantum yield, provide a reliable baseline for computational chemistry and for understanding the triplet harvesting mechanisms in more complex TADF or phosphorescent molecules [3].

Development of KIF11-Targeted Chemical Probes

In chemical biology and early-stage drug discovery, 1-tert-butyl-9H-carbazole offers a validated, albeit modest, inhibitory activity against the KIF11 motor protein (IC50 = 14 µM) [4]. It can be used as a scaffold for structure-activity relationship (SAR) studies aimed at improving potency and selectivity, providing a quantitative starting point for medicinal chemists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-tert-butyl-9H-carbazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.